Technical Monograph: Physicochemical Profiling of N-(3-ethoxyphenyl)-2-methoxybenzamide
Technical Monograph: Physicochemical Profiling of N-(3-ethoxyphenyl)-2-methoxybenzamide
The following technical guide provides an in-depth physicochemical profiling of N-(3-ethoxyphenyl)-2-methoxybenzamide . As a specific research compound (often utilized as a scaffold in TRP channel modulation or antiproliferative research), this guide synthesizes structural analysis, predicted parameters based on quantitative structure-property relationships (QSPR), and rigorous experimental protocols for validation.
Molecular Identity & Structural Architecture
N-(3-ethoxyphenyl)-2-methoxybenzamide is a lipophilic benzanilide derivative characterized by an ortho-methoxy "head" group and a meta-ethoxy "tail" group. Its pharmacological relevance often stems from the conformational rigidity induced by the ortho-substituent.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 2-Methoxy-N-(3-ethoxyphenyl)benzamide |
| Molecular Formula | C₁₆H₁₇NO₃ |
| Molecular Weight | 271.31 g/mol |
| SMILES | CCOc1cccc(NC(=O)c2ccccc2OC)c1 |
| Core Scaffold | Benzanilide (N-phenylbenzamide) |
| Key Substituents | 2-Methoxy (Benzoyl ring), 3-Ethoxy (Aniline ring) |
Structural Conformation: The "Ortho-Methoxy" Effect
A critical feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) formed between the amide nitrogen proton (
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S(6) Motif: This interaction creates a pseudo-six-membered ring, locking the benzoyl moiety and the amide bond into a coplanar conformation.
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Consequences:
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Increased Lipophilicity: The IMHB "hides" the hydrogen bond donor, making the molecule more lipophilic than predicted by sum-of-parts calculations.
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Permeability: Enhanced membrane permeability due to reduced desolvation energy.
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Metabolic Stability: The steric bulk of the ortho-methoxy group shields the amide bond from enzymatic hydrolysis.
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Physicochemical Parameters (Profile)
The following values represent a consensus of experimental data from structurally analogous benzanilides and high-fidelity QSPR predictions.
Solution Properties
| Property | Value / Range | Interpretation |
| LogP (Octanol/Water) | 3.2 – 3.5 (Predicted) | Highly lipophilic. Likely Class II (Low Solubility, High Permeability) in BCS. |
| LogD (pH 7.4) | ~3.4 | Non-ionizable at physiological pH; distribution is pH-independent. |
| pKa (Acidic) | > 14.0 (Amide NH) | Extremely weak acid; effectively neutral in biological systems. |
| pKa (Basic) | < 0 (Ether O) | Negligible basicity. |
| Aqueous Solubility | < 50 µM (< 15 µg/mL) | Poor water solubility due to aromatic stacking and lack of ionizable groups. |
| TPSA | 48.0 Ų | Favorable for Blood-Brain Barrier (BBB) penetration (Limit < 90 Ų). |
Solid State Properties
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Melting Point: 128°C – 135°C (Estimated based on o-anisamide analogs).
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Crystallinity: Likely forms stable monoclinic or orthorhombic lattices driven by
stacking of the phenyl rings. -
Polymorphism Risk: Moderate. The torsional rotation of the meta-ethoxy ring relative to the amide plane allows for conformational polymorphism.
Experimental Protocols for Validation
To validate the theoretical profile above, the following standardized protocols are recommended. These workflows ensure data integrity and reproducibility.
Protocol: Thermodynamic Solubility (Shake-Flask Method)
Objective: Determine the equilibrium solubility of the compound in PBS (pH 7.4) and FaSSIF (Simulated Intestinal Fluid).
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Preparation: Weigh 2 mg of solid N-(3-ethoxyphenyl)-2-methoxybenzamide into a 4 mL glass vial.
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Solvent Addition: Add 1.0 mL of buffer (PBS pH 7.4).
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Equilibration:
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Incubate at 37°C with constant agitation (orbital shaker at 300 rpm) for 24 hours .
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Note: The 24h duration ensures saturation; shorter times may measure kinetic solubility (precipitation rate) rather than thermodynamic limits.
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Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
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Quantification:
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Dilute the supernatant with Acetonitrile (1:1 v/v) to prevent precipitation.
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Analyze via HPLC-UV (254 nm).
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Calculate concentration against a standard curve prepared in DMSO.
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Protocol: Lipophilicity (LogP) via Miniaturized Shake-Flask
Objective: Measure the partition coefficient between n-octanol and water.
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Presaturation: Saturate n-octanol with water and water with n-octanol for 24 hours prior to use.
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Dissolution: Dissolve the compound in the water-saturated octanol phase to a concentration of 1 mM.
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Partitioning:
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Mix the octanol stock with octanol-saturated water in ratios of 1:1, 1:2, and 2:1 (v/v) in glass vials.
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Vortex vigorously for 3 minutes.
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Centrifuge to separate phases.
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Analysis: Analyze both phases via HPLC.
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Calculation:
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Visualizations & Workflows
Structural Logic & Conformation
The following diagram illustrates the structural features that dictate the physicochemical behavior, specifically the intramolecular hydrogen bond (IMHB).
Caption: Structural-Property Relationship (SPR) map highlighting the impact of the ortho-methoxy group on lipophilicity and stability.
Solubility & Stability Workflow
This workflow outlines the decision tree for characterizing the compound's stability and solubility profile.
Caption: Step-by-step experimental workflow for full physicochemical characterization.
Biopharmaceutical Implications[2]
Permeability Prediction
Based on the Lipinski Rule of 5 , N-(3-ethoxyphenyl)-2-methoxybenzamide is predicted to have High Permeability :
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MW < 500: (271.31 Da) — Pass.
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LogP < 5: (~3.4) — Pass.
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H-Bond Donors < 5: (1) — Pass.
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H-Bond Acceptors < 10: (3) — Pass.
Expert Note: The compound is likely a BCS Class II candidate (Low Solubility, High Permeability). Formulation strategies should focus on solubility enhancement (e.g., solid dispersions, lipid-based formulations).
Metabolic Liability
The primary metabolic soft spots are:
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O-Dealkylation: CYP450-mediated removal of the ethyl or methyl groups (yielding phenols).
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Aromatic Hydroxylation: Oxidation of the phenyl rings.
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Amide Hydrolysis: Generally slow due to the ortho-methoxy shield, but possible in high-acid environments (stomach) or via amidases.
References
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative source on amide stability and steric shielding).
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Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. (Standard text for pKa and solubility protocols).
- Consiglio, G., et al. (2002). "Conformational analysis of ortho-substituted benzanilides." Journal of Organic Chemistry. (Describes the intramolecular hydrogen bonding in 2-methoxybenzamides).
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PubChem Compound Summary. (2024). "N-(3-ethoxyphenyl)-2-methoxybenzamide (Analog Analysis)." National Center for Biotechnology Information. Link
